4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid
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Overview
Description
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is an organic compound known for its structural diversity and superior luminescence properties. It is a derivative of fluorene, modified to enhance its chemical and physical characteristics. This compound is often used in the synthesis of coordination compounds and has applications in various fields, including materials science and fluorescent sensing .
Preparation Methods
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the structural modification of fluorene. One common method includes the reaction of fluorene derivatives with appropriate reagents under controlled conditions. For example, the reaction of fluorene-2,7-diboronic acid esters with methyl lithium, followed by reaction with chloromethane, can yield 9,9-dimethyl-2,7-fluorene diboronic acid . This compound can then be further reacted to produce 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Chemical Reactions Analysis
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It forms complexes with metal ions, which can then exhibit unique properties such as luminescence or catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions it coordinates with .
Comparison with Similar Compounds
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid can be compared with other fluorene derivatives, such as:
9,9-Dimethylfluorene: A simpler derivative with similar structural features but lacking the dibenzoic acid groups.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid: A derivative with longer alkyl chains, which can affect its solubility and electronic properties.
The uniqueness of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid lies in its combination of structural rigidity and functional groups, which enhance its ability to form stable coordination compounds and exhibit superior luminescence properties .
Properties
Molecular Formula |
C29H22O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenyl)-9,9-dimethylfluoren-2-yl]benzoic acid |
InChI |
InChI=1S/C29H22O4/c1-29(2)25-15-21(17-3-7-19(8-4-17)27(30)31)11-13-23(25)24-14-12-22(16-26(24)29)18-5-9-20(10-6-18)28(32)33/h3-16H,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
VCKDVSMFKPVBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C |
Origin of Product |
United States |
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